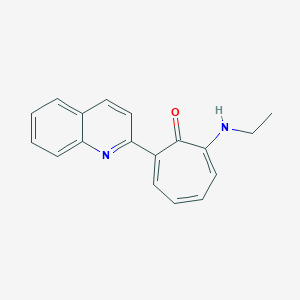![molecular formula C16H22N2O3S B288110 2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EHT 1864 and is a selective inhibitor of the Rho family of GTPases.
Mecanismo De Acción
EHT 1864 selectively inhibits the Rho family of GTPases, which are involved in several cellular processes, including cell migration, proliferation, and survival. By inhibiting these GTPases, EHT 1864 can effectively block the signaling pathways that promote cancer cell migration and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the induction of cell death in cancer cells, and the suppression of tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using EHT 1864 in lab experiments is its selectivity for the Rho family of GTPases, which allows for more targeted and specific research. However, one of the limitations of using EHT 1864 is its potential toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are several future directions for research on EHT 1864, including its potential applications in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further research is needed to explore the potential side effects and toxicity of EHT 1864 in humans. Overall, EHT 1864 has shown significant promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of EHT 1864 involves several steps, including the reaction of 4-methoxy-2,3,5-trimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-ethyl-4-methylimidazole to form the final product, EHT 1864.
Aplicaciones Científicas De Investigación
EHT 1864 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer research, where EHT 1864 has shown promising results as a potential therapeutic agent for various types of cancer. It has been shown to inhibit the migration and invasion of cancer cells by targeting the Rho family of GTPases.
Propiedades
Fórmula molecular |
C16H22N2O3S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-ethyl-1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C16H22N2O3S/c1-7-15-17-11(3)9-18(15)22(19,20)14-8-10(2)16(21-6)13(5)12(14)4/h8-9H,7H2,1-6H3 |
Clave InChI |
ZMMCJCROBOCIDX-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
SMILES canónico |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![3-[2-(2,4-dimethylphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288035.png)
![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)
![5,7-dibromo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288038.png)
![2-methyl-6H-[1]benzothiepino[3,4-b]quinolin-13-one](/img/structure/B288040.png)
![4-methyl[1]benzoxepino[3,4-b]quinolin-13(6H)-one](/img/structure/B288041.png)
![2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one](/img/structure/B288042.png)
![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288044.png)
![1-(4-bromophenyl)-3-[2-(2,5-dimethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288045.png)
![1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288046.png)
![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288049.png)